Tetrahymanol
Tetrahymanol
Tetrahymanol, also known as gammaceran-3b-ol or wallichiniol, belongs to the class of organic compounds known as triterpenoids. These are terpene molecules containing six isoprene units. Thus, tetrahymanol is considered to be an isoprenoid lipid molecule. Tetrahymanol is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, tetrahymanol is primarily located in the membrane (predicted from logP) and cytoplasm. Tetrahymanol participates in a number of enzymatic reactions. In particular, tetrahymanol can be biosynthesized from gammacerane. Tetrahymanol can also be converted into 2beta-methyltetrahymanol.
Tetrahymanol is a pentacyclic triterpenoid having a 3beta- (21alpha-) hydroxy-substituted gammacerane structure. It derives from a hydride of a gammacerane.
Tetrahymanol is a pentacyclic triterpenoid having a 3beta- (21alpha-) hydroxy-substituted gammacerane structure. It derives from a hydride of a gammacerane.
Brand Name:
Vulcanchem
CAS No.:
2130-17-8
VCID:
VC0161616
InChI:
InChI=1S/C30H52O/c1-25(2)15-9-16-27(5)20(25)12-18-29(7)22(27)10-11-23-28(6)17-14-24(31)26(3,4)21(28)13-19-30(23,29)8/h20-24,31H,9-19H2,1-8H3/t20-,21-,22+,23+,24-,27-,28-,29+,30+/m0/s1
SMILES:
CC1(CCCC2(C1CCC3(C2CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C)C)C
Molecular Formula:
C30H52O
Molecular Weight:
428.7 g/mol
Tetrahymanol
CAS No.: 2130-17-8
Reference Standards
VCID: VC0161616
Molecular Formula: C30H52O
Molecular Weight: 428.7 g/mol
CAS No. | 2130-17-8 |
---|---|
Product Name | Tetrahymanol |
Molecular Formula | C30H52O |
Molecular Weight | 428.7 g/mol |
IUPAC Name | (3S,4aR,6aR,6aR,6bR,8aS,12aS,14aR,14bR)-4,4,6a,6b,9,9,12a,14b-octamethyl-1,2,3,4a,5,6,6a,7,8,8a,10,11,12,13,14,14a-hexadecahydropicen-3-ol |
Standard InChI | InChI=1S/C30H52O/c1-25(2)15-9-16-27(5)20(25)12-18-29(7)22(27)10-11-23-28(6)17-14-24(31)26(3,4)21(28)13-19-30(23,29)8/h20-24,31H,9-19H2,1-8H3/t20-,21-,22+,23+,24-,27-,28-,29+,30+/m0/s1 |
Standard InChIKey | BFNSRKHIVITRJP-VJBYBJRLSA-N |
Isomeric SMILES | C[C@]12CCCC([C@@H]1CC[C@@]3([C@@H]2CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)C)(C)C |
SMILES | CC1(CCCC2(C1CCC3(C2CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C)C)C |
Canonical SMILES | CC1(CCCC2(C1CCC3(C2CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C)C)C |
Appearance | Powder |
Physical Description | Solid |
Description | Tetrahymanol, also known as gammaceran-3b-ol or wallichiniol, belongs to the class of organic compounds known as triterpenoids. These are terpene molecules containing six isoprene units. Thus, tetrahymanol is considered to be an isoprenoid lipid molecule. Tetrahymanol is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, tetrahymanol is primarily located in the membrane (predicted from logP) and cytoplasm. Tetrahymanol participates in a number of enzymatic reactions. In particular, tetrahymanol can be biosynthesized from gammacerane. Tetrahymanol can also be converted into 2beta-methyltetrahymanol. Tetrahymanol is a pentacyclic triterpenoid having a 3beta- (21alpha-) hydroxy-substituted gammacerane structure. It derives from a hydride of a gammacerane. |
Synonyms | tetrahymanol |
PubChem Compound | 168951 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume